molecular formula C6H11ClF3N B14771087 3-(Difluoromethyl)-3-fluoropiperidine hydrochloride

3-(Difluoromethyl)-3-fluoropiperidine hydrochloride

Cat. No.: B14771087
M. Wt: 189.60 g/mol
InChI Key: KJMKHTLFMJJRJI-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-3-fluoro-piperidine;hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-3-fluoro-piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

3-(difluoromethyl)-3-fluoro-piperidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-3-fluoro-piperidine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-piperidine
  • 3-(difluoromethyl)-pyridine
  • 3-(fluoromethyl)-piperidine

Uniqueness

3-(difluoromethyl)-3-fluoro-piperidine;hydrochloride is unique due to the presence of both difluoromethyl and fluoro groups on the piperidine ring. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

3-(difluoromethyl)-3-fluoropiperidine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c7-5(8)6(9)2-1-3-10-4-6;/h5,10H,1-4H2;1H

InChI Key

KJMKHTLFMJJRJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C(F)F)F.Cl

Origin of Product

United States

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